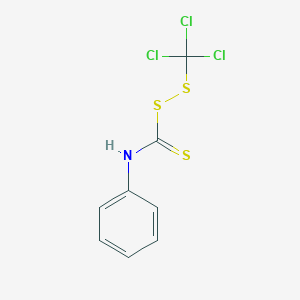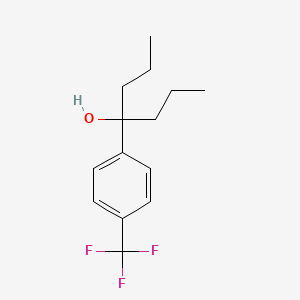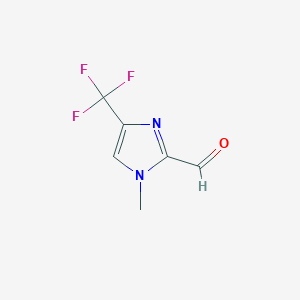
1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is a chemical compound with the molecular formula C6H5F3N2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The trifluoromethyl group attached to the imidazole ring significantly influences its chemical properties, making it a compound of interest in various fields of research and industry.
Méthodes De Préparation
The synthesis of 1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethyl)-1H-imidazole with iodomethane to introduce the methyl group at the 1-position . The reaction conditions typically include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ similar reagents and conditions but are optimized for large-scale production.
Analyse Des Réactions Chimiques
1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, often through hydrogen bonding and hydrophobic interactions. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .
Comparaison Avec Des Composés Similaires
1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde can be compared with other similar compounds, such as:
1-Methyl-4-(trifluoromethyl)-1H-imidazole: Lacks the aldehyde group, which significantly alters its reactivity and applications.
1-Methyl-4-((trifluoromethyl)sulfonyl)benzene: Contains a sulfonyl group instead of an aldehyde, leading to different chemical properties and uses.
Trifluoromethyl ethers: These compounds have a trifluoromethyl group attached to an oxygen atom, which imparts different chemical and physical properties compared to the imidazole derivatives.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the aldehyde functionality, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C6H5F3N2O |
|---|---|
Poids moléculaire |
178.11 g/mol |
Nom IUPAC |
1-methyl-4-(trifluoromethyl)imidazole-2-carbaldehyde |
InChI |
InChI=1S/C6H5F3N2O/c1-11-2-4(6(7,8)9)10-5(11)3-12/h2-3H,1H3 |
Clé InChI |
XKQHHUHQLZZEBW-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


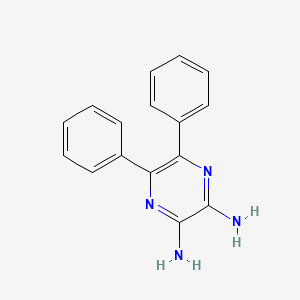
![Tert-butyl 5-benzyl-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate](/img/structure/B13983377.png)
![1-(1,1-Dimethylethyl) 4-methyl 4-({[(9H-fluoren-9-ylmethyl)oxy]carbonyl}amino)-1,4-piperidinedicarboxylate](/img/structure/B13983381.png)
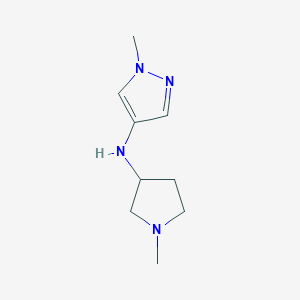
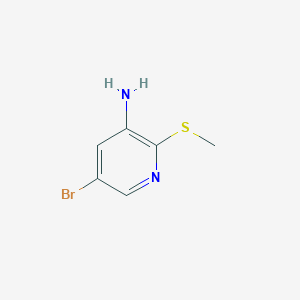
![1-[(2,5-Dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13983400.png)

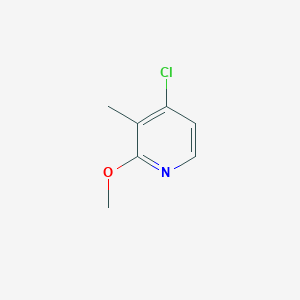
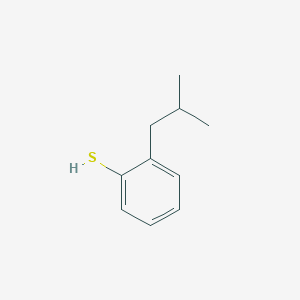
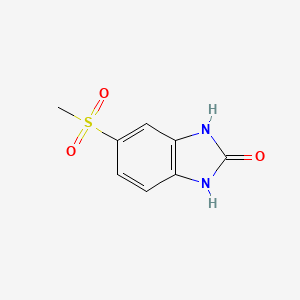

![Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13983441.png)
